molecular formula C14H17Cl2N B2476043 1-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287287-22-1

1-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No. B2476043
M. Wt: 270.2
InChI Key: FIZFNUOUNPQQAR-UHFFFAOYSA-N
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Description

The compound “1-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine” is a complex organic molecule. It contains a bicyclo[1.1.1]pentanyl group, which is a type of cycloalkane - a hydrocarbon with carbon atoms arranged in a ring structure . This compound also contains a 2,6-dichlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms, similar to benzene) with chlorine atoms attached to the 2nd and 6th carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a bicyclo[1.1.1]pentanyl group and a 2,6-dichlorophenyl group. The bicyclo[1.1.1]pentanyl group is a type of cycloalkane, which is a hydrocarbon with carbon atoms arranged in a ring structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Cycloalkanes, such as the bicyclo[1.1.1]pentanyl group in this compound, can undergo a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the dichlorophenyl group might make the compound more polar, affecting its solubility in different solvents .

Future Directions

The future directions for research or applications involving this compound would depend on its properties and potential uses. For example, if it has medicinal properties, future research might focus on optimizing its synthesis or investigating its mechanism of action .

properties

IUPAC Name

1-[3-[(2,6-dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N/c1-17-9-14-6-13(7-14,8-14)5-10-11(15)3-2-4-12(10)16/h2-4,17H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZFNUOUNPQQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine

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